

# The Long-Term Biocompatibility of Xeroform Dressing Components: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Xeroform™ Petrolatum Gauze Dressing is a widely utilized primary contact layer in wound management, valued for its non-adherent properties and role in maintaining a moist wound environment. Composed of fine mesh gauze impregnated with Petrolatum and 3% Bismuth Tribromophenate (BTP), its long-term biocompatibility is a critical consideration for clinical applications, particularly in chronic wounds, donor sites, and post-surgical care. This technical guide provides an in-depth analysis of the constituent components of Xeroform dressing, summarizing available quantitative data on their biological safety and performance. It details the standardized experimental protocols used to evaluate biocompatibility in accordance with ISO 10993 standards and presents a review of the known cellular and molecular mechanisms of action.

### **Core Components and Their Functions**

**Xeroform** dressing is a composite material, with each component serving a distinct purpose in wound management. The primary active and functional components are Bismuth Tribromophenate and Petrolatum, delivered on a fine-mesh gauze substrate.

Bismuth Tribromophenate (C<sub>6</sub>H<sub>2</sub>Br<sub>3</sub>BiO): This organobismuth compound is the active ingredient, incorporated at a 3% concentration.[1][2][3] Historically, bismuth compounds have been used for their antimicrobial and astringent properties.[4][5] In the context of Xeroform,



BTP is intended to act as a bacteriostatic agent, helping to reduce the risk of infection and deodorize the wound.[6]

- Petrolatum (Petroleum Jelly): Serving as the vehicle for BTP, petrolatum is a semi-solid mixture of hydrocarbons. Its primary function is to create a non-adherent, occlusive barrier.
   [7][8] This barrier prevents the dressing from sticking to the wound bed, minimizing trauma during dressing changes, and maintains a moist environment conducive to healing by reducing transepidermal water loss.[4][7]
- Fine-Mesh Gauze: This inert substrate acts as the carrier for the petrolatum and BTP blend, providing structural integrity and conforming to various wound topographies.[2]

### **Biocompatibility Assessment and Quantitative Data**

The biocompatibility of a medical device is evaluated within the risk management framework outlined by the International Organization for Standardization (ISO) 10993. The key endpoints for a surface device with breached skin contact, such as **Xeroform**, include cytotoxicity, sensitization, and irritation.

### Cytotoxicity (ISO 10993-5)

Cytotoxicity testing assesses whether a material or its extracts are toxic to living cells. In vitro assays using cultured mammalian cells are standard.[2][9] Studies have shown that BTP-containing dressings are biocompatible with key skin cells.

One study directly compared the cytotoxicity of a handmade 3% BTP-petrolatum dressing, a commercial **Xeroform** dressing, and a plain gauze control on human dermal fibroblasts. The results, summarized in Table 1, showed no statistically significant difference in cytotoxicity between the dressings and the plain gauze control, indicating that the BTP-petrolatum formulation does not impart significant toxicity to these critical wound-healing cells.[10]

Table 1: In Vitro Cytotoxicity Assessment of **Xeroform** Components on Human Dermal Fibroblasts



| Test Article                | Mean Cell Viability<br>(Surface Area of<br>Live Cells) | Standard Deviation | Statistical<br>Significance (vs.<br>Gauze) |
|-----------------------------|--------------------------------------------------------|--------------------|--------------------------------------------|
| Xeroform Dressing           | 86.2%                                                  | ± 3.4%             | Not Significant (p > 0.05)[10]             |
| Alternative 3% BTP Dressing | 84.3%                                                  | ± 2.3%             | Not Significant (p > 0.05)[10]             |
| Kerlix Gauze (Control)      | 82.2%                                                  | ± 1.3%             | N/A                                        |

| Bleach (Positive Control) | 11.9% |  $\pm 7.7\%$  | Significant (p < 0.01)[10] |

### Sensitization and Irritation (ISO 10993-10)

- Sensitization: This evaluates the potential for a material to cause an allergic reaction after repeated exposure.[1][3] USP-grade petrolatum is considered non-sensitizing.[7] While sensitivity to BTP is possible, it is considered rare.[11] Irritation may occur in individuals with a history of atopy or a known hypersensitivity to bismuth tribromophenate.[11]
- Irritation: This assesses localized inflammatory responses to a single, repeated, or continuous application of the material.[3] The components of **Xeroform** are generally considered non-irritating.

#### **In Vivo Wound Healing Performance**

Animal models are used to assess the in vivo performance and biocompatibility of wound dressings. In a rat excisional wound model, a handmade 3% BTP-petrolatum dressing demonstrated a healing trajectory statistically equivalent to that of commercial **Xeroform**, reinforcing its biocompatibility in a living system.

Table 2: In Vivo Wound Healing Rate in a Rat Excisional Model



| Test Article                | Mean Time to Re-<br>epithelialization | Standard Deviation | Statistical Significance (vs. Xeroform) |
|-----------------------------|---------------------------------------|--------------------|-----------------------------------------|
| Xeroform Dressing           | 13.0 days                             | ± 1.6 days         | N/A                                     |
| Alternative 3% BTP Dressing | 13.5 days                             | ± 1.0 days         | Not Significant (p > 0.05)[10]          |

| Kerlix Gauze (Control) | 14.0 days |  $\pm$  1.2 days | Not Significant (p > 0.05)[12] |

### Long-Term Biocompatibility (ISO 10993-6)

Long-term biocompatibility is assessed through implantation studies that evaluate local tissue effects over extended periods (typically exceeding 12 weeks for non-absorbable materials).[13] [14] There is a notable lack of publicly available, long-term implantation or chronic toxicity studies specifically for **Xeroform** dressing or its Bismuth Tribromophenate component in a wound care context.

However, the long history of clinical use of both USP-grade petrolatum and bismuth compounds provides a degree of confidence in their long-term safety profile.[15][16] Bismuth toxicity is primarily associated with excessive and prolonged ingestion, with effects that are typically reversible upon discontinuation.[16][17] For topical petrolatum, long-term safety is contingent on its purity; USP-grade petrolatum is highly refined to remove potentially carcinogenic polycyclic aromatic hydrocarbons (PAHs).

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of biocompatibility data. The following sections describe the standard protocols relevant to the assessment of **Xeroform** dressing components.

### In Vitro Cytotoxicity: MEM Elution Method (Based on ISO 10993-5)

• Sample Preparation: The test article (e.g., **Xeroform** dressing) is cut into appropriately sized portions and placed in a sterile vessel.



- Extraction: A cell culture medium, such as Minimum Essential Medium (MEM) supplemented with serum, is added to the vessel. The extraction is typically performed for 24 hours at 37°C.
   [11]
- Cell Culture: A monolayer of L929 mouse fibroblast cells (or similar) is grown to near confluence in culture flasks or plates.[2]
- Exposure: The growth medium is removed from the cell monolayer and replaced with the fluid extract from the test article.
- Incubation: The cells are incubated in the extract for a defined period (e.g., 48 hours) at 37°C in a humidified CO<sub>2</sub> incubator.
- Evaluation (Qualitative): The cells are examined microscopically for morphological changes, such as cell lysis, rounding, or growth inhibition. A reactivity score from 0 (no reactivity) to 4 (severe reactivity) is assigned.[2]
- Evaluation (Quantitative): Cell viability is measured using assays like the MTT or XTT test, which quantify metabolic activity.[9] Results are expressed as a percentage of the viability of cells cultured in a negative control medium.

## In Vivo Sensitization: Guinea Pig Maximization Test (GPMT) (Based on ISO 10993-10)

- Sample Preparation: Extracts of the test material are prepared using both polar (e.g., saline) and non-polar (e.g., vegetable oil) solvents.[18]
- Induction Phase:
  - Intradermal Injection: A group of guinea pigs receives intradermal injections of the extract, an adjuvant (to enhance the immune response), and an extract-adjuvant emulsion.[18]
  - Topical Application: One week later, the injection site is treated with a topical application of the test extract under an occlusive patch for 48 hours.
- Challenge Phase: Two weeks after the induction phase, a challenge patch containing the test extract is applied to a naive site on the flank of both the test animals and a control group (not



previously induced).

Evaluation: The challenge sites are observed at 24, 48, and 72 hours after patch removal.
 The presence and severity of erythema and edema are scored. A higher incidence and severity of skin reactions in the test group compared to the control group indicates sensitization.[1][18]

### In Vivo Wound Healing: Rat Excisional Model

- Animal Model: Anesthetized male or female Wistar or Sprague-Dawley rats are commonly used.[19][20]
- Wound Creation: The dorsal skin is shaved and disinfected. A full-thickness excisional wound is created using a sterile biopsy punch (e.g., 6-8 mm diameter), removing the epidermis, dermis, and panniculus carnosus muscle.[21][22] Silicone rings may be sutured around the wound to minimize the effects of skin contraction, which is the primary healing mechanism in rodents, making the model more representative of human re-epithelialization.[21]
- Dressing Application: The test article (Xeroform), control dressing, and any comparators are applied to the wounds. Dressings are typically secured with a secondary bandage.
- Monitoring and Measurement: Wounds are monitored and photographed at regular intervals (e.g., every 2 days). The wound area is measured using digital planimetry. The percentage of wound closure is calculated relative to the initial wound size.
- Endpoint: The primary endpoint is the time to complete re-epithelialization. Secondary endpoints can include histological analysis of tissue biopsies taken at various time points to assess inflammation, granulation tissue formation, and collagen deposition.[19]

## Visualized Workflows and Pathways Biocompatibility Assessment Workflow

The logical flow for assessing the biocompatibility of a wound dressing component follows a standardized, tiered approach.





Click to download full resolution via product page

Caption: General workflow for biocompatibility testing of medical device components.



### Petrolatum's Molecular Influence on Skin Barrier Function

While often considered an inert occlusive agent, research shows petrolatum actively modulates gene expression related to skin barrier function and innate immunity.



Click to download full resolution via product page

Caption: Molecular effects of petrolatum on epidermal gene expression.

### Conclusion



The components of **Xeroform** dressing, Bismuth Tribromophenate and Petrolatum, demonstrate a strong profile of biocompatibility for their intended use as a primary wound contact layer. Quantitative data from in vitro and in vivo studies confirm low cytotoxicity and no impairment of the wound healing process.[10] Petrolatum is well-established as a non-sensitizing, occlusive agent that actively supports barrier repair through the upregulation of key epidermal genes.[23][24] Bismuth Tribromophenate provides a mild bacteriostatic effect with low cellular toxicity.[6][10]

While the long history of clinical use supports the long-term safety of these components, there is a lack of specific, published chronic toxicity and implantation studies for the final **Xeroform** dressing product. Future research should focus on these areas to provide a more complete long-term biocompatibility profile. For drug development professionals, the individual components can be considered safe and effective materials for use in topical wound care applications, provided they meet pharmaceutical-grade purity standards.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. measurlabs.com [measurlabs.com]
- 2. neujinsolutions.com [neujinsolutions.com]
- 3. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]
- 4. What is the mechanism of Bismuth subgallate? [synapse.patsnap.com]
- 5. woundsinternational.com [woundsinternational.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BS EN ISO 10993-6:2016 TC | 31 Dec 2016 | BSI Knowledge [knowledge.bsigroup.com]
- 9. measurlabs.com [measurlabs.com]
- 10. CleanControlling: Cytotoxicity tests on medical devices [cleancontrolling.com]



- 11. mddionline.com [mddionline.com]
- 12. std.pmda.go.jp [std.pmda.go.jp]
- 13. mdcpp.com [mdcpp.com]
- 14. mddionline.com [mddionline.com]
- 15. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mddionline.com [mddionline.com]
- 19. Video: Demonstration of the Rat Ischemic Skin Wound Model [jove.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The rat as an animal model in chronic wound research: An update PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cris.tau.ac.il [cris.tau.ac.il]
- To cite this document: BenchChem. [The Long-Term Biocompatibility of Xeroform Dressing Components: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583839#long-term-biocompatibility-of-xeroform-dressing-components]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com